Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Description
Properties
IUPAC Name |
diethyl 2-[[4-(1,3-diethoxy-2-methyl-1,3-dioxopropan-2-yl)phenyl]methyl]-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZLAQPYROJCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444214 | |
| Record name | Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189287-72-7 | |
| Record name | Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Phenyl Precursors
The most common laboratory route involves alkylation of a pre-functionalized phenyl bromide derivative with diethyl 2-methylmalonate. The reaction proceeds via nucleophilic substitution under basic conditions. A typical procedure employs sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to deprotonate the active methylene group of diethyl 2-methylmalonate, followed by addition of 4-(2,2-dicarboethoxypropyl)phenyl bromide. The mixture is refluxed for 5–6 hours, yielding the target compound after purification.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | DMF |
| Base | NaH (1.2 equiv) |
| Temperature | Reflux (150°C) |
| Reaction Time | 5–6 hours |
| Yield | 68–72% |
Purification involves extraction with diethyl ether, washing with brine, and column chromatography using silica gel and a hexane/ethyl acetate (4:1) eluent.
Condensation Reactions
Alternative methods utilize condensation between 4-(2,2-dicarboethoxypropyl)benzaldehyde and diethyl 2-methylmalonate in the presence of piperidine as a catalyst. This approach mirrors the Knoevenagel condensation mechanism, forming an α,β-unsaturated intermediate that undergoes subsequent reduction with sodium borohydride (NaBH4).
Optimization Insights
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Catalyst Screening : Piperidine outperforms morpholine and pyridine in achieving higher yields (75% vs. 60–65%) due to its stronger basicity.
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Solvent Effects : Toluene provides superior selectivity compared to THF, minimizing side reactions such as ester hydrolysis.
Industrial Production Protocols
Batch Process Optimization
Industrial synthesis prioritizes cost efficiency and scalability. A patented batch process employs continuous stirring reactors with the following modifications:
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Catalyst Replacement : Sodium ethoxide (NaOEt) replaces NaH to reduce production costs by 40% while maintaining yields at 70–72%.
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Temperature Control : Gradual heating from 80°C to 120°C over 3 hours minimizes thermal decomposition of intermediates.
Economic and Safety Considerations
| Factor | Industrial Protocol |
|---|---|
| Catalyst Cost | $12/kg (NaOEt) vs. $85/kg (NaH) |
| Energy Consumption | 15 kWh/kg product |
| Safety Measures | Nitrogen inerting to prevent exothermic runaway reactions |
Continuous Flow Synthesis
Recent advances adopt continuous flow systems to enhance reaction efficiency:
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Microreactor Design : Stainless steel microreactors (0.5 mm channel diameter) enable rapid mixing and heat transfer.
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Residence Time : 30 minutes at 180°C achieves 80% conversion, compared to 6 hours in batch reactors.
Comparative Performance
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 72% | 80% |
| Purity | 95% | 98% |
| Throughput | 50 kg/day | 200 kg/day |
Reaction Condition Optimization
Solvent Selection
Solvent polarity significantly impacts reaction kinetics:
Catalytic Systems
Base Catalysts
| Base | Yield (%) | Side Products |
|---|---|---|
| NaH | 72 | <5% over-alkylation |
| K₂CO₃ | 65 | 10% hydrolysis |
| DBU | 70 | Minimal |
Transition Metal Catalysts
Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for advanced intermediates, though costs limit industrial adoption.
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients removes unreacted starting materials.
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Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 180°C) isolates the product as a colorless oil.
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 1.20–1.35 | Ethyl CH₃ (m, 12H) |
| 3.45 | Methylene CH₂ (s, 2H) |
| 4.10–4.25 | Ester CH₂ (q, 8H) |
IR (neat)
Challenges and Mitigation Strategies
Steric Hindrance Effects
The dicarboethoxypropyl group creates steric bulk, necessitating:
Hydrolysis Sensitivity
Ester groups are prone to hydrolysis under acidic or aqueous conditions:
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Storage Recommendations : Anhydrous conditions (molecular sieves) at -20°C prevent degradation.
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Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated ester breakdown.
Emerging Methodologies
Enzymatic Catalysis
Recent studies explore lipase-catalyzed transesterification for greener synthesis:
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Scientific Research Applications
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate has been employed in various scientific studies due to its unique structural properties:
- Medicinal Chemistry : It serves as a precursor in the synthesis of bioactive compounds that exhibit anti-inflammatory and analgesic properties.
- Proteomics Research : The compound is utilized as a biochemical reagent for labeling and studying proteins through mass spectrometry techniques .
- Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Mass Spectrometry Applications :
- Synthesis of Novel Compounds :
Mechanism of Action
The mechanism of action of Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that alter its structure and function. The pathways involved often include enzymatic catalysis and molecular binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Malonate Esters
Structural Features
The compound’s unique structure includes:
- Two ethoxycarbonyl groups on a propyl chain attached to a phenyl ring.
- A methyl group at the malonate’s central carbon.
- A bulky aromatic substituent , enhancing steric hindrance compared to simpler malonates.
Key Structural Differences in Analogs:
Physical and Chemical Properties
Research Findings and Industrial Relevance
- The target compound’s deuterated analog (CAS 1346597-74-7) is used in isotopic labeling studies, highlighting its role in metabolic tracing .
- Simpler malonates like dimethyl malonate dominate industrial-scale syntheses due to cost-effectiveness, while the target compound’s niche applications justify its specialized production (e.g., deuterated forms for research) .
Biological Activity
Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate (CAS 189287-72-7) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H32O8 |
| Molecular Weight | 436.5 g/mol |
| Boiling Point | 492.4 ± 40.0 °C (Predicted) |
| Density | 1.135 ± 0.06 g/cm³ (Predicted) |
| Solubility | Chloroform, DMSO, Ethyl Acetate |
| Physical Form | Colorless oil |
These properties suggest that the compound is stable under normal conditions and soluble in organic solvents, making it suitable for various biochemical applications .
Research indicates that this compound exhibits significant biological activities, particularly in the realm of enzyme inhibition and potential anti-cancer properties.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes like proliferation and apoptosis.
- Anti-Cancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, though further studies are required to elucidate the mechanisms involved.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various malonate derivatives on key metabolic enzymes. This compound was among the compounds tested and showed promising results in inhibiting enzyme activity related to cancer metabolism .
- Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations .
Research Findings
A comprehensive analysis of the available literature reveals various findings regarding the biological activity of this compound:
- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells.
- Pharmacokinetics : Studies indicate that the compound is rapidly absorbed when administered and exhibits a moderate half-life, suggesting potential for therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate?
Methodological Answer: The compound is synthesized via alkylation or condensation reactions. A typical approach involves reacting a pre-functionalized phenyl precursor (e.g., 4-(2,2-dicarboethoxypropyl)phenyl bromide) with diethyl 2-methylmalonate under basic conditions. Sodium ethoxide or NaH in anhydrous DMF is often used to deprotonate the active methylene group, enabling nucleophilic substitution. For example, analogous procedures for fluorinated malonates highlight the use of NaH in DMF at reflux (5–6 hours) to achieve high yields . Purification involves extraction with ether, drying over Na₂SO₄, and chromatography .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify ester groups, aromatic protons, and methyl/methylene environments. For instance, diethyl malonate derivatives show characteristic triplet signals for ester CH₂ groups at δ ~4.2 ppm (¹H) and carbonyl carbons at δ ~167 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. NIST databases provide reference spectra for malonate esters .
- IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) are diagnostic .
Q. What are the key reactivity patterns observed in this compound under basic or acidic conditions?
Methodological Answer:
- Base-Mediated Reactions : The active methylene group (adjacent to two ester groups) undergoes nucleophilic substitution or condensation. For example, in Knoevenagel reactions, it forms α,β-unsaturated esters .
- Acid Hydrolysis : Ester groups are hydrolyzed to carboxylic acids under reflux with aqueous HCl or H₂SO₄. However, steric hindrance from the dicarboethoxypropyl group may slow hydrolysis, requiring extended reaction times .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?
Methodological Answer: Discrepancies in yields often arise from steric effects or competing side reactions. Strategies include:
- Optimizing Base and Solvent : Switching from NaH/DMF to K₂CO₃/THF may reduce side reactions (e.g., over-alkylation) .
- Monitoring Reaction Progress : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time .
- Analog Studies : Compare with dimethyl malonate analogs (CASRN 108-59-8), where EPA reports validated yields via controlled stoichiometry and purification .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Electron-Withdrawing Groups (EWGs) : The dicarboethoxypropyl substituent deactivates the phenyl ring, directing nucleophiles to less hindered positions. Computational modeling (DFT) predicts charge distribution to guide synthetic design .
- Catalytic Systems : Pd-catalyzed cross-coupling with aryl halides improves selectivity. For example, Suzuki-Miyaura reactions with Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C) minimize byproducts .
Q. What are the mechanistic insights into its participation in cyclocondensation reactions?
Methodological Answer: Cyclocondensation with amines or hydrazines proceeds via enolate intermediates. For example:
- Formation of Pyridine Derivatives : Reaction with 2-cyanopyridinium salts involves nucleophilic attack by the malonate enolate, followed by elimination of HCN. Kinetic studies show rate-determining steps depend on solvent polarity .
- Intramolecular Cyclization : Under sonication, malonate esters form bicyclic products via radical intermediates, differing from thermal pathways .
Q. How does steric hindrance from the dicarboethoxypropyl group affect its reactivity in cross-coupling reactions?
Methodological Answer: Steric hindrance reduces reactivity in bulky environments:
- Buchwald-Hartwig Amination : Larger ligands (e.g., XPhos) enhance catalytic efficiency by accommodating steric bulk .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states better than toluene, improving yields by 15–20% .
- Temperature Control : Lower temperatures (0–25°C) mitigate steric clashes in Pd-catalyzed reactions .
Data Contradiction Analysis
Q. Why do hydrolysis rates vary significantly across structurally similar malonate esters?
Methodological Answer: Hydrolysis kinetics depend on:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) accelerate hydrolysis by polarizing the ester carbonyl. Conversely, bulky groups (e.g., dicarboethoxypropyl) slow hydrolysis due to steric shielding .
- Reaction Medium : Biphasic systems (water/Et₂O) improve yields for hydrophobic esters, while aqueous NaOH promotes saponification .
- Counterion Effects : LiOH vs. NaOH: Li⁺ coordinates ester oxygens, increasing electrophilicity and hydrolysis rate .
Experimental Design Considerations
Q. How should researchers design toxicity studies for this compound?
Methodological Answer: Follow EPA guidelines for malonate esters:
- Acute Toxicity : Use OECD Test Guideline 423 (oral dose in rats) with read-across data from dimethyl malonate (CASRN 108-59-8) .
- Developmental Toxicity : Zebrafish embryo assays (FET) at 1–10 µM concentrations monitor teratogenicity .
- Ecotoxicology : Algal growth inhibition tests (OECD 201) assess environmental impact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
